N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide
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Overview
Description
N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dimethyloxane ring, a fluoro-substituted phenyl group, and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Dimethyloxane Ring: This step involves the cyclization of a suitable precursor to form the dimethyloxane ring under acidic or basic conditions.
Introduction of the Fluoro-Substituted Phenyl Group: This step involves the reaction of the dimethyloxane intermediate with a fluoro-substituted benzyl halide in the presence of a base, such as potassium carbonate, to form the desired intermediate.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethyloxan-4-yl)-N-[(3-chloro-4-methylphenyl)methyl]prop-2-enamide
- N-(2,2-Dimethyloxan-4-yl)-N-[(3-bromo-4-methylphenyl)methyl]prop-2-enamide
Uniqueness
N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide is unique due to the presence of the fluoro-substituted phenyl group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-5-17(21)20(15-8-9-22-18(3,4)11-15)12-14-7-6-13(2)16(19)10-14/h5-7,10,15H,1,8-9,11-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNADPUBJDXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C2CCOC(C2)(C)C)C(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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